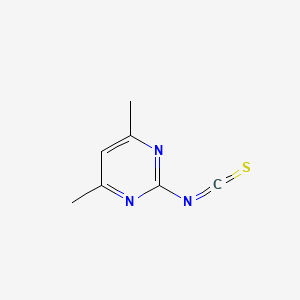

2-Isothiocyanato-4,6-dimethylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

89937-95-1 |

|---|---|

分子式 |

C7H7N3S |

分子量 |

165.22 g/mol |

IUPAC 名称 |

2-isothiocyanato-4,6-dimethylpyrimidine |

InChI |

InChI=1S/C7H7N3S/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3 |

InChI 键 |

CBIPFIQADDNQJH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=N1)N=C=S)C |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Isothiocyanato 4,6 Dimethylpyrimidine

Direct Synthesis Routes to 2-Isothiocyanato-4,6-dimethylpyrimidine

Direct synthesis of this compound most commonly refers to the conversion of its corresponding primary amine, 2-amino-4,6-dimethylpyrimidine (B23340). This transformation is a standard method for preparing isothiocyanates. The process involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.

Modern approaches often utilize "one-pot," two-step procedures that can be enhanced by microwave assistance. A common desulfurizing agent used in these syntheses is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). This method allows for the efficient synthesis of a wide range of alkyl and aryl isothiocyanates with satisfactory to very good yields.

The general mechanism involves the initial formation of the dithiocarbamate, which then reacts with the desulfurizing agent to form an active ester. Subsequent elimination, facilitated by a base like triethylamine (B128534), leads to the formation of the isothiocyanate.

Synthesis of 2-Amino-4,6-dimethylpyrimidine as a Key Precursor

The synthesis of 2-amino-4,6-dimethylpyrimidine is a critical step, as this compound serves as the primary precursor for the target isothiocyanate. The formation of the pyrimidine (B1678525) ring is typically achieved through condensation reactions.

The fundamental approach to constructing the 2-amino-4,6-dimethylpyrimidine ring system is a [3+3] cyclization or condensation reaction. This involves reacting a 1,3-dicarbonyl compound, in this case, 2,4-pentanedione (also known as acetylacetone), with a compound containing an N-C-N backbone, such as guanidine (B92328) or its salts. The reaction condenses these two components to form the stable six-membered heterocyclic pyrimidine ring.

A well-documented method for synthesizing 2-amino-4,6-dimethylpyrimidine involves the reaction of a guanidine salt (such as guanidine nitrate (B79036) or guanidine hydrochloride) with acetylacetone (B45752). A significant improvement over older methods that required anhydrous solvents is the use of an aqueous alkaline medium. This process is more economical as it eliminates the need for solvent recovery equipment and significantly reduces the reaction time from approximately 6 hours to 2 hours on a plant scale.

The reaction is typically performed by heating a slurry of the guanidine salt, acetylacetone, and an alkali like sodium carbonate in water. The optimal temperature range for achieving good yields is between 95-100°C. The product, 2-amino-4,6-dimethylpyrimidine, crystallizes from the solution upon cooling.

Table 1: Reaction Parameters for the Synthesis of 2-Amino-4,6-dimethylpyrimidine

| Parameter | Value/Condition | Source |

| Reactants | Guanidine salt (e.g., nitrate, hydrochloride), Acetylacetone | |

| Medium | Aqueous alkaline (e.g., Sodium Carbonate) | |

| Temperature | 95-100 °C (optimum) | |

| Reaction Time | ~2 hours (plant scale) | |

| Workup | Cooling, dilution, filtration, and washing |

Derivatization from 4,6-Dimethylpyrimidine-2-thiol (B7761162) and Related Analogues

An alternative precursor for pyrimidine derivatives is 4,6-dimethylpyrimidine-2-thiol. This compound can be synthesized and subsequently derivatized to introduce various functionalities at the 2-position of the pyrimidine ring.

The synthesis of the starting material, 4,6-dimethylpyrimidine-2-thiol, is achieved through the reaction of acetylacetone with thiourea (B124793) in an alcohol medium, typically in the presence of hydrochloric acid. This reaction provides the thiol precursor, which can then be used to create a range of S-substituted derivatives.

While 4,6-dimethylpyrimidine-2-thiol can be used to synthesize various sulfur-containing derivatives like thioethers and sulfenamides, the most direct and common pathway to this compound involves the corresponding amine. The conversion of a primary amine to an isothiocyanate is a highly efficient and widely used transformation in organic chemistry.

The process starts with 2-amino-4,6-dimethylpyrimidine, which is reacted with carbon disulfide (CS₂) and a base (such as triethylamine) to form a dithiocarbamate intermediate. This intermediate is not typically isolated but is treated in situ with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct and formation of the isothiocyanate N=C=S bond. This method is favored for its high yields and applicability to a broad range of substrates.

Gram-Scale Synthetic Procedures for Isothiocyanato-Pyrimidines

Developing scalable synthetic procedures is essential for the practical application of chemical compounds. For this compound, a gram-scale synthesis would leverage efficient methods for both the formation of the precursor and its conversion to the final product.

The synthesis of the key precursor, 2-amino-4,6-dimethylpyrimidine, has been successfully demonstrated on a commercial or plant scale. The procedure, which utilizes an aqueous alkaline medium, is designed for large batches and offers significant time savings compared to older methods.

For the subsequent conversion to the isothiocyanate, modern one-pot, microwave-assisted methods are highly scalable. These procedures offer high yields and can be performed efficiently. For a gram-scale synthesis, the 2-amino-4,6-dimethylpyrimidine precursor would be dissolved in a suitable solvent like dichloromethane, followed by the addition of triethylamine and carbon disulfide. After a short reaction time at room temperature to form the dithiocarbamate, the desulfurizing agent (DMT/NMM/TsO⁻) is added. The reaction mixture is then heated under microwave irradiation for a few minutes to complete the conversion, yielding the desired this compound. This combination of a scalable precursor synthesis and an efficient one-pot conversion provides a robust route for producing the target compound on a larger scale.

Chemical Reactivity and Mechanistic Investigations of 2 Isothiocyanato 4,6 Dimethylpyrimidine

Reactions Involving the Isothiocyanate Group

The isothiocyanate (–N=C=S) group is a potent electrophile, with the central carbon atom being highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of many synthetic applications of 2-Isothiocyanato-4,6-dimethylpyrimidine, leading to the formation of a wide array of sulfur and nitrogen-containing heterocyclic compounds.

The reaction of this compound with primary or secondary amines is a classic example of nucleophilic addition, yielding N,N'-disubstituted thiourea (B124793) derivatives. The mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This process is typically efficient and proceeds under mild conditions. nih.govresearchgate.net

The general mechanism involves the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is versatile, accommodating a wide range of aliphatic and aromatic amines. mdpi.com For instance, the synthesis of N-benzoyl-N′-(4,6-dimethylpyrimidin-2-yl)-thiourea has been reported, demonstrating the utility of this reaction in creating more complex structures with potential biological activity. researchgate.net Similarly, the formation of 1-(4,6-dimethylpyrimidin-2-yl)thiourea has been observed, highlighting the fundamental reactivity of the parent compound. nih.gov

| Amine Reactant | Thiourea Product | Reference |

|---|---|---|

| Ammonia | 1-(4,6-Dimethylpyrimidin-2-yl)thiourea | nih.gov |

| Benzamide (via N-benzoyl isothiocyanate intermediate chemistry) | N-Benzoyl-N′-(4,6-dimethylpyrimidin-2-yl)thiourea | researchgate.net |

| Aniline | 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylthiourea | Generic Reaction |

| Benzylamine | 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea | Generic Reaction |

The isothiocyanate group serves as an excellent anchor point for constructing heterocyclic rings. When this compound reacts with molecules containing two nucleophilic centers (dinucleophiles), cyclization reactions can occur. These reactions often proceed via an initial nucleophilic addition to the isothiocyanate, followed by an intramolecular cyclization step.

Hydrazine (B178648) and its derivatives, being potent nitrogen nucleophiles, react readily with the isothiocyanate group. The initial product of the reaction between this compound and hydrazine hydrate (B1144303) is expected to be 4-(4,6-dimethylpyrimidin-2-yl)thiosemicarbazide. This intermediate contains multiple nucleophilic and electrophilic centers and can serve as a precursor for further cyclization reactions. orientjchem.org

Depending on the reaction conditions and the structure of the hydrazine derivative, these thiosemicarbazide (B42300) intermediates can cyclize to form various heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles. For instance, the reaction of benzoyl isothiocyanate with certain alkyl hydrazones has been shown to yield 1,3,4,6-oxatriazepine-5-thione derivatives. rsc.org While the reaction with hydroxylamine (B1172632) is less commonly documented for this specific pyrimidine (B1678525), it is expected to proceed via nucleophilic attack of the amino group on the isothiocyanate carbon, forming an N-hydroxythiourea derivative.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially at positions ortho and para (C-2, C-4, C-6) to the nitrogen atoms. stackexchange.com

Electrophilic aromatic substitution on the pyrimidine ring is difficult and requires harsh conditions and highly activating substituents. The electron-withdrawing nature of the two ring nitrogens deactivates the ring towards attack by electrophiles.

Conversely, the pyrimidine core is activated towards nucleophilic aromatic substitution (SNAr). The positions most susceptible to attack are C-2, C-4, and C-6, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms. stackexchange.com In this compound, the C-2 position is already substituted. However, the isothiocyanate group can potentially act as a leaving group under certain nucleophilic conditions, or reactions could occur at the C-4/C-6 positions if a suitable leaving group were present. Studies on analogous compounds, such as the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines, demonstrate that nucleophilic substitution at the C-2 position is a facile process. rsc.org This indicates that precursors to the title compound are highly reactive at this site.

The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are "active" methyl groups. Their protons are significantly more acidic than those of simple alkylbenzenes. This increased acidity is due to the electron-withdrawing effect of the pyrimidine ring, which can stabilize the resulting carbanion through resonance. stackexchange.com

This carbanion can then act as a nucleophile in various reactions, most notably in condensation reactions with aldehydes and other electrophiles. stackexchange.com For example, 4,6-dimethylpyrimidine (B31164) derivatives can undergo acid- or base-catalyzed condensation with aromatic aldehydes, such as benzaldehyde, to yield the corresponding styryl derivatives. stackexchange.com This reaction typically proceeds via an aldol-type condensation mechanism. Functionalization of these methyl groups can also be achieved through other means, such as bromination followed by nucleophilic displacement, which provides a route to a variety of C-4 and C-6 substituted pyrimidines. mdpi.com

Recyclization Pathways and Ring Transformations

Formation of Metal Complexes and Coordination Chemistry

The coordination chemistry of this heterocyclic system is predominantly explored through its thiol tautomer, 4,6-dimethylpyrimidine-2-thiol (B7761162), and its corresponding thiolate anion. This form readily engages with a variety of metal ions to form stable complexes with diverse structural and catalytic properties.

Ligand Properties of 4,6-Dimethylpyrimidine-2-thiol and Related Species

4,6-Dimethylpyrimidine-2-thiol (dmpymtH) and its deprotonated anion (dmpymt) are effective coordinating ligands. The presence of both a soft sulfur donor and hard nitrogen donors within the pyrimidine ring allows for versatile binding modes. The anionic ligand typically coordinates to metal centers through the exocyclic sulfur atom. rsc.org It can function as a monodentate ligand, coordinating solely through the sulfur atom, as seen in certain gold(I) complexes. rsc.org

Furthermore, it can act as a bidentate chelating ligand, binding through both the sulfur atom and one of the ring's nitrogen atoms. This chelation results in the formation of a stable four-membered ring with the metal center. This bidentate N,S-coordination is a common feature in its complexes with lanthanide and various transition metals. nih.gov The steric hindrance from the two methyl groups on the pyrimidine ring can influence the final structure and stoichiometry of the resulting metal complex. wur.nl

Synthesis and Structural Analysis of Transition Metal Complexes

A range of transition metal complexes featuring the 4,6-dimethylpyrimidine-2-thiolate ligand have been synthesized and structurally characterized. The synthesis generally involves the reaction of the thiol ligand with a suitable metal salt in an appropriate solvent.

For instance, the reaction of 4,6-dimethylpyrimidine-2-thiol with K₂[PtCl₄] yields the mononuclear complex trans-[Pt(4,6-dmpymS)₂]. wur.nl The steric hindrance between the methyl groups on the ligands favors the formation of this mononuclear species over a dinuclear complex. wur.nl Gold(I) complexes have also been prepared, such as (4,6-Dimethylpyrimidine-2-thiolato)(triphenylphosphine)gold(I), [Au(C₆H₇N₂S)(C₁₈H₁₅P)]. rsc.org In this complex, the gold atom exhibits a nearly linear geometry, being coordinated by the sulfur atom of the pyrimidine ligand and the phosphorus atom of the triphenylphosphine. rsc.org

Organotin(IV) complexes have also been reported. The complex bis(4,6-dimethyl-pyrimidine-2-thiol-ato)dimethyl-tin(IV), [Sn(CH₃)₂(C₆H₇N₂S)₂], features a tin(IV) cation coordinated by two methyl groups and two 4,6-dimethylpyrimidine-2-thiolate anions. nih.gov X-ray diffraction analysis revealed a distorted tetrahedral geometry around the tin atom. nih.gov

Below is a table summarizing key structural data for selected transition metal complexes.

| Complex | Metal Center | Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| [Au(C₆H₇N₂S)(PPh₃)] rsc.org | Au(I) | Linear | Au—P = 2.247, Au—S = 2.289 | P—Au—S = 178.19 |

| [Sn(CH₃)₂(C₆H₇N₂S)₂] nih.gov | Sn(IV) | Distorted Tetrahedral | - | S—Sn—S = 87.70 - 88.93, C—Sn—C = 125.7 - 125.9 |

| trans-[Pt(4,6-dmpymS)₂] wur.nl | Pt(II) | Square Planar (trans) | - | - |

Lanthanide(III) Complexes and Catalytic Applications

The 4,6-dimethylpyrimidine-2-thiolate ligand has proven effective in the synthesis of lanthanide(III) complexes. Homoleptic anionic complexes with the general formula Li[Ln(dmpymt)₄] have been synthesized through protonolysis reactions involving [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ and four equivalents of 4,6-dimethylpyrimidine-2-thiol. nih.gov

Single-crystal X-ray diffraction studies of these complexes reveal that the central lanthanide(III) ion is eight-coordinate. nih.gov Each Ln(III) ion is chelated by four bidentate 4,6-dimethylpyrimidine-2-thiolate ligands, with coordination occurring through the sulfur and one nitrogen atom of each ligand. nih.gov

These lanthanide complexes have demonstrated significant catalytic activity. Specifically, they act as efficient catalysts for the cyclodimerization of isocyanates. nih.gov This represents a notable example of lanthanide thiolates showing high catalytic performance and selectivity in this type of transformation. nih.gov The catalytic activity is influenced by factors such as the specific lanthanide metal used, the solvent, and the reaction temperature. nih.gov

The table below lists the synthesized lanthanide(III) complexes.

| Complex | Lanthanide (Ln) | Formula |

| 1 | Praseodymium (Pr) | Li[Pr(dmpymt)₄] |

| 2 | Neodymium (Nd) | Li[Nd(dmpymt)₄] |

| 3 | Samarium (Sm) | Li[Sm(dmpymt)₄] |

| 4 | Europium (Eu) | Li[Eu(dmpymt)₄] |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the vibrational modes of 2-Isothiocyanato-4,6-dimethylpyrimidine. The analysis of the vibrational spectra is further refined by Normal Coordinate Analysis (NCA), which provides a detailed assignment of the observed vibrational bands to specific molecular motions.

The isothiocyanate (-N=C=S) group is a key feature of the molecule and exhibits characteristic vibrational frequencies. The asymmetric stretching vibration of the -N=C=S group is typically observed in the FT-IR spectrum as a strong and broad band in the range of 2000-2200 cm⁻¹. The corresponding symmetric stretching vibration usually appears as a weaker band in the FT-Raman spectrum.

The pyrimidine (B1678525) ring and its methyl substituents also give rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. researchgate.net Ring stretching vibrations, involving the C-C and C-N bonds of the pyrimidine ring, typically appear in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the ring and the methyl groups produce a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).

A normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of these vibrational modes. nih.gov This analysis provides a deeper understanding of the coupling between different vibrational motions within the molecule. For the related compound 2-amino-4,6-dimethylpyrimidine (B23340), a detailed vibrational analysis has been performed, providing a basis for the interpretation of the spectrum of the isothiocyanate derivative. ijera.com

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| -N=C=S Asymmetric Stretch | 2000-2200 | Strong (IR) |

| -N=C=S Symmetric Stretch | 1000-1200 | Weak (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Methyl C-H Stretch | 3000-2850 | Medium |

| Pyrimidine Ring Stretch | 1600-1400 | Strong to Medium |

| C-H In-plane Bending | 1400-1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity and arrangement of atoms within the molecule.

In the ¹H NMR spectrum, the protons of the two methyl groups attached to the pyrimidine ring are expected to give rise to a single, sharp singlet, indicating their chemical equivalence. The chemical shift of this signal would likely appear in the range of δ 2.0-3.0 ppm. The remaining proton on the pyrimidine ring would appear as a singlet in the aromatic region, typically between δ 6.0 and 8.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the isothiocyanate group is expected to have a characteristic chemical shift in the range of δ 120-140 ppm. The carbon atoms of the pyrimidine ring will show distinct signals in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atoms and the substituents. The carbon atoms of the two equivalent methyl groups will produce a single signal in the aliphatic region, typically below δ 30 ppm.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule. mdpi.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | 2.0-3.0 | < 30 |

| Pyrimidine Ring Proton | 6.0-8.0 | - |

| Isothiocyanate Carbon (-NCS) | - | 120-140 |

Single Crystal X-ray Diffraction Analysis

An X-ray diffraction study of a single crystal of this compound would reveal the planarity of the pyrimidine ring and the geometry of the isothiocyanate substituent. The bond lengths and angles within the pyrimidine ring would be consistent with its aromatic character. The -N=C=S group is expected to be nearly linear.

The analysis would also determine the torsional angles between the pyrimidine ring and the isothiocyanate group, defining the preferred conformation of the molecule in the crystalline state. The planarity of the pyrimidine ring and the orientation of the substituents are key structural features that can be precisely determined.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. While this compound does not possess strong hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds may play a role in stabilizing the crystal structure. Other non-covalent interactions, such as π-π stacking between the pyrimidine rings of adjacent molecules and van der Waals forces, are also expected to be significant.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion, confirming the molecular formula.

The fragmentation of the molecular ion under electron impact or other ionization methods provides valuable structural information. The fragmentation pathways of pyrimidine derivatives can be complex. sapub.org For this compound, characteristic fragmentation would likely involve the loss of the isothiocyanate group or parts of it, such as the loss of a sulfur atom or a cyano group. Cleavage of the pyrimidine ring can also occur, leading to a series of smaller fragment ions. The analysis of these fragmentation patterns helps to piece together the structure of the original molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dimethylpyrimidine |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 2-isothiocyanato-4,6-dimethylpyrimidine allow for a detailed exploration of its fundamental chemical characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted until a minimum energy state is found. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry would be characterized by the planar pyrimidine (B1678525) ring and the nearly linear isothiocyanate (-N=C=S) group. DFT studies on the related compound, 2-amino-4,6-dimethylpyrimidine (B23340), have confirmed the planarity of the pyrimidine core. nih.gov The electronic structure analysis reveals how electrons are distributed across the molecule. The isothiocyanate group is a highly electrophilic moiety, meaning it is electron-withdrawing. mdpi.com This property significantly influences the electron density of the attached pyrimidine ring, affecting its reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on general principles and data from analogous structures. Specific experimental or higher-level computational data may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å | |

| C-N (isothio) | ~1.40 Å | |

| N=C (isothio) | ~1.21 Å | |

| C=S (isothio) | ~1.56 Å | |

| Bond Angles | C-N-C (ring) | ~116° |

| N-C-N (ring) | ~127° | |

| C-N=C (isothio) | ~170° | |

| N=C=S (isothio) | ~178° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the sulfur atom, which are rich in π-electrons and lone pairs. The LUMO, conversely, is predicted to be centered on the highly electrophilic carbon atom of the isothiocyanate group (-N=C =S). quora.com This distribution indicates that the molecule would likely act as a nucleophile at the ring or sulfur atom and as an electrophile at the central carbon of the N=C=S group. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on various pyrimidine and isothiocyanate derivatives have been used to calculate these energy levels and predict reactivity patterns. nih.govmdpi.com

Table 2: Predicted Frontier Orbital Energies (Illustrative) Note: Values are conceptual and based on typical results for similar organic molecules.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating capability; localized on ring and sulfur. |

| LUMO | -1.8 eV | Electron-accepting capability; localized on N=C=S carbon. |

| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com After geometry optimization, a frequency calculation determines the energies of molecular vibrations. These calculated frequencies correspond to specific motions, such as stretching, bending, and twisting of bonds. Comparing the predicted spectrum with an experimental one can help confirm the molecule's structure.

For this compound, key vibrational modes would include the characteristic strong, broad asymmetric stretching of the -N=C=S group, typically found in the 2000-2200 cm⁻¹ region. Other significant vibrations would be the C-H stretching of the methyl groups and the pyrimidine ring, pyrimidine ring breathing modes, and C-N and C-S stretching vibrations. Computational studies on related pyrimidine structures, like 4-amino pyrazolo(3,4-d)pyrimidine, have successfully used DFT to assign complex vibrational spectra. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation. The isothiocyanate group is known for its reactivity toward nucleophiles, such as amines and thiols. mdpi.com

A computational study of this compound reacting with a nucleophile (e.g., an amine) would model the nucleophilic attack on the central carbon of the N=C=S group. nih.gov DFT calculations could map the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy barrier. This information helps explain the reaction's kinetics and selectivity. Such mechanistic studies are crucial for understanding how these molecules interact in biological systems or synthetic pathways. researchgate.net

Prediction of Chemical Properties and Reactivity Parameters

DFT calculations can be used to derive a range of chemical properties and global reactivity descriptors. Based on the HOMO and LUMO energies, parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index can be calculated. These descriptors quantify the molecule's reactivity.

For instance, the high electrophilicity index expected for this compound would confirm the reactive nature of the isothiocyanate group. These parameters are valuable in medicinal chemistry and materials science for screening molecules and predicting their behavior without the need for initial synthesis and testing. ijcce.ac.irdergipark.org.tr

Conformational Analysis and Tautomerism Studies

While the pyrimidine ring itself is rigid, conformational analysis can be important for molecules with rotatable bonds. In this case, the primary focus would be on the rotation around the C-N bond connecting the pyrimidine ring to the isothiocyanate group. Computational scans can determine the energy profile of this rotation and identify the most stable conformer.

Tautomerism, the interconversion of structural isomers, is a well-known phenomenon in heterocyclic chemistry, including pyrimidines. scispace.comias.ac.in While this compound does not have the typical keto-enol or amino-imino groups often associated with tautomerism, theoretical studies can explore the possibility of less common tautomeric forms under specific conditions. Computational studies on related hydroxypyrimidines have shown how DFT can be used to calculate the relative energies of different tautomers, providing insight into which form is most stable in various environments. researchgate.netnih.gov

Applications in Advanced Materials Science and Catalysis

Utilization as Building Blocks in Polymer Chemistry

The isothiocyanate functional group (-N=C=S) is known for its reactivity towards a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes 2-Isothiocyanato-4,6-dimethylpyrimidine an attractive monomer for the synthesis of a range of polymers. The incorporation of the 4,6-dimethylpyrimidine (B31164) moiety into the polymer backbone can impart specific properties such as thermal stability, defined electronic characteristics, and the ability to coordinate with metal ions.

The general reactivity of isothiocyanates allows for their participation in various polymerization reactions. For instance, reaction with diamines can yield polythioureas, a class of polymers known for their good thermal and chemical resistance. Similarly, copolymerization with other monomers can lead to the development of functional polymers with tailored properties.

While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the principles of isothiocyanate chemistry suggest its utility in creating novel polymeric materials. The pyrimidine (B1678525) ring, with its nitrogen atoms, can act as a site for hydrogen bonding, influencing the morphology and properties of the resulting polymer. Furthermore, pyrimidine derivatives have been recognized as valuable building blocks in polymer chemistry for introducing functional end groups into polymers.

Table 1: Potential Polymerization Reactions of this compound

| Co-monomer Type | Resulting Polymer Class | Potential Properties |

| Diamines | Polythioureas | High thermal stability, chemical resistance, metal-binding capabilities |

| Diols | Polythiocarbamates | Functional materials with potential for further modification |

| Dithiols | Polydithiocarbamates | Polymers with high refractive indices, potential for optical applications |

Construction of Supramolecular Organic Frameworks

Supramolecular organic frameworks are highly ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The 4,6-dimethylpyrimidine core of this compound is an excellent candidate for designing such frameworks. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors or as coordination sites for metal ions.

A study on the related compound, 2-amino-4,6-dimethylpyrimidine (B23340), has demonstrated its ability to form supramolecular architectures with metal ions like cadmium(II). In this complex, the pyrimidine units are not directly coordinated to the metal but are involved in extensive hydrogen bonding with thiocyanate (B1210189) ions, forming characteristic ring motifs. This indicates the strong potential of the 4,6-dimethylpyrimidine scaffold to direct the assembly of complex supramolecular structures.

The isothiocyanate group can also participate in the construction of these frameworks, either through its own coordination to metal centers or by serving as a reactive handle to introduce other functional groups that can drive self-assembly. The combination of the coordinating pyrimidine ring and the reactive isothiocyanate group in one molecule offers a dual-functionality approach to designing novel coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of great interest for applications in gas storage, separation, and catalysis.

Table 2: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Group(s) | Role in Framework Construction |

| Metal Coordination | Pyrimidine nitrogen atoms, Isothiocyanate sulfur/nitrogen atom | Formation of coordination polymers and MOFs |

| Hydrogen Bonding | Pyrimidine nitrogen atoms (as acceptors) | Directional self-assembly of organic frameworks |

| π-π Stacking | Pyrimidine rings | Stabilization of layered or stacked structures |

Catalytic Roles of Compound Derivatives or Metal Complexes

The pyrimidine nucleus is a common feature in ligands used for coordination chemistry, and its metal complexes have been explored for various catalytic applications. The nitrogen atoms of the 4,6-dimethylpyrimidine moiety in this compound can chelate to a wide range of transition metals, forming stable complexes. The electronic properties of the pyrimidine ring can be tuned by substituents, which in turn can influence the catalytic activity of the metal center.

While direct catalytic applications of this compound complexes are yet to be extensively reported, the broader class of pyrimidine-containing metal complexes has shown promise in various catalytic transformations. For example, ruthenium arene complexes with azopyridine ligands, which share structural similarities with pyrimidine-based ligands, have been shown to exhibit catalytic activity in redox reactions. ed.ac.uk

Furthermore, the isothiocyanate group can be derivatized to create a wider range of ligands. For instance, reaction with amino-functionalized phosphines could yield hybrid P,N-ligands, which are highly effective in many catalytic processes, including cross-coupling reactions and hydrogenation. The resulting metal complexes could potentially exhibit unique catalytic properties due to the synergistic effect of the pyrimidine and the newly formed ligand backbone. The investigation into the catalytic roles of derivatives and metal complexes of this compound represents a promising avenue for future research.

Table 3: Potential Catalytic Applications of this compound Derivatives

| Metal Complex Type | Potential Catalytic Reaction | Rationale |

| Palladium(II) Complexes | Cross-coupling reactions (e.g., Suzuki, Heck) | Pyrimidine ligands can stabilize active Pd species. |

| Ruthenium(II) Complexes | Hydrogenation, Transfer Hydrogenation | N-heterocyclic ligands are known to be effective in Ru-catalyzed reductions. |

| Copper(I/II) Complexes | Oxidation, Atom Transfer Radical Polymerization (ATRP) | Pyrimidine-based ligands can support various oxidation states of copper. |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies

The synthesis of isothiocyanates has evolved significantly, moving beyond traditional methods that often involve hazardous reagents like thiophosgene. mdpi.com Future research into the synthesis of 2-Isothiocyanato-4,6-dimethylpyrimidine will likely focus on greener, more efficient, and versatile methodologies that have been emerging for other isothiocyanates. rsc.org

Key areas for development include the adoption of one-pot, two-step procedures that start from the corresponding primary amine (2-amino-4,6-dimethylpyrimidine) and utilize safer desulfurizing agents. researchgate.netmdpi.com Microwave-assisted synthesis, which has been shown to accelerate the conversion of dithiocarbamates to isothiocyanates, presents a promising avenue for reducing reaction times and improving yields. researchgate.net Furthermore, exploring synthesis in aqueous media could offer a more environmentally benign alternative to traditional organic solvents. researchgate.net The development of catalytic methods, potentially using transition metals to facilitate C-N bond formation or isothiocyanation of non-amine precursors, represents a significant leap forward. rsc.org

| Methodology | Key Features | Potential Advantages | Reference Context |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the desulfurization step. | Reduced reaction times, potentially higher yields, and cleaner reactions. | researchgate.net |

| One-Pot Reactions | Conversion of 2-amino-4,6-dimethylpyrimidine (B23340) to the target compound without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. | mdpi.com |

| Aqueous-Phase Synthesis | Utilizing water as a solvent for the reaction. | Improved safety profile and reduced environmental impact. | researchgate.net |

| Novel Desulfurizing Agents | Employing safer and more efficient reagents to replace toxic options like thiophosgene. | Enhanced safety and broader functional group tolerance. | mdpi.com |

| Catalytic C-H Isothiocyanation | Direct conversion of a C-H bond on the pyrimidine (B1678525) ring, bypassing the need for an amino group precursor. | Novel synthetic routes and access to new derivatives. | rsc.org |

Exploration of Undiscovered Reactivity Pathways

The isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, a property that forms the basis of its utility in synthetic chemistry. mdpi.com For this compound, future research should systematically explore its reactions with diverse nucleophilic partners to generate novel heterocyclic systems.

Based on the known reactivity of other isothiocyanates, promising areas of investigation include cycloaddition reactions and reactions with polyfunctional reagents. For instance, its reaction with malononitrile (B47326) dimer could lead to substituted 2-thioxopyridines, depending on reaction conditions. acs.org Reactions with other active methylene (B1212753) compounds, amino acids, and hydrazides could yield a vast library of new derivatives with potential biological activities. nih.govresearchgate.net The pyrimidine ring itself contains nitrogen atoms that can act as coordination sites, suggesting that the compound could react with metal centers in novel ways, potentially influencing the reactivity of the isothiocyanate group.

| Reactant Class | Potential Product(s) | Significance | Reference Context |

|---|---|---|---|

| Active Methylene Compounds (e.g., Malononitrile) | Substituted Pyridines, Thiophenes, or other heterocycles. | Access to complex, fused heterocyclic systems. | acs.org |

| Polyfunctional Amines (e.g., Hydrazine (B178648), Diamines) | Thiourea (B124793) derivatives, fused pyrimidines, triazoles. | Generation of compounds with potential for biological screening and materials science. | researchgate.net |

| Amino Acids | Peptide modification, synthesis of complex chiral molecules. | Applications in chemical biology and drug development. | nih.gov |

| Organometallic Reagents | Coordination complexes, modified catalysts. | Exploration of organometallic chemistry and catalysis. | researchgate.net |

Advanced Mechanistic Studies in Biological Systems

Derivatives of pyrimidine are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jrasb.comnih.gov Isothiocyanates, in general, are recognized for their chemopreventive effects, which are mediated through various mechanisms like modulating enzyme activity and inducing apoptosis. mdpi.comnih.govnih.govresearchgate.net The conjugation of these two moieties in this compound suggests a high potential for significant biological effects.

Future research must move beyond preliminary screening to conduct advanced mechanistic studies. This involves identifying specific molecular targets, such as enzymes or receptors, with which the compound or its metabolites interact. nih.gov Understanding how it affects signaling pathways, such as those involved in cell cycle regulation, inflammation, and apoptosis, is crucial. nih.govmdpi.com Studies should also investigate its metabolism, identifying the conjugates formed in biological systems (e.g., with glutathione) and determining whether the parent compound or a metabolite is the primary active agent. nih.gov These detailed mechanistic insights are essential for any future therapeutic development.

Design of Next-Generation Functional Materials

The unique structure of this compound makes it an attractive building block for the design of novel functional materials. The reactive isothiocyanate group can participate in polymer formation, while the pyrimidine ring can act as a ligand for metal ions, opening avenues in both polymer chemistry and materials science. mdpi.comacs.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a new paradigm in scientific discovery. For this compound, these computational tools can dramatically accelerate research and development.

In drug discovery, ML algorithms can be trained on large datasets of known compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. Deep learning models can help identify novel drug targets and elucidate complex biological mechanisms of action. nih.gov

In materials design, AI can predict the properties of polymers or coordination frameworks incorporating this molecule. nih.gov Generative models can propose novel material structures with desired characteristics, such as specific porosity or photophysical properties. By integrating AI with automated synthesis platforms, it may become possible to create autonomous systems for the discovery and optimization of new functional materials based on this versatile chemical scaffold.

| Domain | AI/ML Application | Potential Outcome | Reference Context |

|---|---|---|---|

| Drug Discovery | Predictive modeling of bioactivity and toxicity (QSAR). | Rapid identification of lead compounds with high efficacy and low toxicity. | nih.gov |

| Drug Discovery | Identification of novel biological targets using deep learning. | Uncovering new therapeutic applications and understanding mechanisms of action. | nih.gov |

| Materials Design | Prediction of material properties (e.g., band gap, porosity, mechanical strength). | Accelerated discovery of materials for electronics, catalysis, or storage. | nih.gov |

| Materials Design | Generative models for designing novel polymer and coordination polymer structures. | Creation of new functional materials with tailored properties. | nih.gov |

| Synthesis | Retrosynthesis prediction and reaction condition optimization. | More efficient and novel synthetic routes to derivatives. | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isothiocyanato-4,6-dimethylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with potassium thiocyanate (KSCN) under reflux in polar aprotic solvents like DMF or acetonitrile. Microwave-assisted synthesis (e.g., 160°C, 10 min) improves reaction efficiency and reduces side products by enhancing molecular collision rates . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of chloro-precursor to KSCN) and inert atmospheres to prevent oxidation of the thiocyanate group. Typical yields range from 65–85% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the absence of residual chloro-precursor (δ 8.2–8.5 ppm for aromatic protons) and FT-IR to verify the isothiocyanate stretch (~2050–2150 cm) .

- Chromatography : HPLC with a C18 column (mobile phase: 70% acetonitrile/30% HO) can detect impurities at levels <0.5%.

- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (CHNS requires C: 47.04%, H: 3.95%, N: 27.43%, S: 20.92%) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store at –20°C under argon to prevent hydrolysis of the isothiocyanate group. Solutions in anhydrous DMSO or DMF are stable for ≤1 week at 4°C.

- Decomposition Risks : Exposure to moisture generates thiourea derivatives, detectable via TLC (R shift from 0.7 to 0.3 in ethyl acetate/hexane). Avoid prolonged light exposure to prevent photolytic degradation .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing isothiocyanate group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 2-position. Computational studies (DFT at B3LYP/6-31G*) show that methyl groups at 4,6-positions increase ring electron density, favoring SNAr over radical pathways. For example, reactions with amines proceed via Meisenheimer intermediates, with rate constants 2–3× higher than unsubstituted analogs .

Q. What analytical challenges arise in distinguishing this compound from its thiourea derivatives?

- Methodological Answer :

- Mass Spectrometry : ESI-MS in positive ion mode shows distinct molecular ions ([M+H] at m/z 153 for the parent vs. m/z 171 for thiourea adducts).

- Chromatographic Separation : Use reverse-phase HPLC with a gradient elution (10–90% acetonitrile in 0.1% formic acid) to resolve degradation products .

- Contradictions in Literature : Some methods (e.g., colorimetric assays using sulfanilic acid) fail to differentiate isothiocyanates from thiols; validate results with orthogonal techniques like -NMR (C=S signal at ~125 ppm) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities of 2-isothiocyanato derivatives to target enzymes (e.g., bacterial dihydrofolate reductase). Methyl groups at 4,6-positions improve hydrophobic interactions, while the isothiocyanate group forms hydrogen bonds with catalytic residues .

- QSAR Models : Correlate Hammett σ values of substituents with antibacterial IC. Derivatives with electron-withdrawing groups (e.g., –NO) at the 5-position show 10× higher activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。